molecular formula C12H14O3 B2722619 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane CAS No. 2411226-73-6

2-[(3-Cyclopropoxyphenoxy)methyl]oxirane

Cat. No.: B2722619
CAS No.: 2411226-73-6
M. Wt: 206.241
InChI Key: HVNVPJHTVLVVEX-UHFFFAOYSA-N
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Description

2-[(3-Cyclopropoxyphenoxy)methyl]oxirane is an organic compound with the molecular formula C12H14O3. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a cyclopropyl group attached to a phenoxy moiety, further connected to an oxirane ring. This structural arrangement imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane typically involves the reaction of 3-cyclopropyloxyphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently undergoes cyclization to form the oxirane ring. The reaction conditions generally include:

    Temperature: 50-70°C

    Solvent: A polar aprotic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)

    Reaction Time: 6-12 hours

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts such as quaternary ammonium salts can further optimize the reaction conditions, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Cyclopropoxyphenoxy)methyl]oxirane undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be oxidized to form diols using oxidizing agents like hydrogen peroxide or peracids.

    Reduction: Reduction of the oxirane ring can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, where nucleophiles such as amines or thiols open the ring to form substituted products.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; mild to moderate temperatures (25-50°C)

    Reduction: Lithium aluminum hydride; low temperatures (-10 to 0°C)

    Substitution: Amines, thiols; room temperature to moderate temperatures (20-60°C)

Major Products

    Oxidation: Diols

    Reduction: Alcohols

    Substitution: Substituted alcohols or ethers

Scientific Research Applications

2-[(3-Cyclopropoxyphenoxy)methyl]oxirane has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring, which can interact with various biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals, resins, and coatings due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane primarily involves the reactivity of its oxirane ring. The ring strain in the three-membered oxirane ring makes it highly reactive towards nucleophiles. Upon nucleophilic attack, the ring opens, leading to the formation of various products depending on the nature of the nucleophile. This reactivity is exploited in both synthetic and biological applications.

Comparison with Similar Compounds

Similar Compounds

  • cis-2,3-Epoxybutane
  • trans-2,3-Epoxybutane
  • 1,2-Epoxybutane
  • 1,2,3,4-Diepoxybutane
  • 3,3-Dimethyloxirane

Uniqueness

Compared to similar compounds, 2-[(3-Cyclopropoxyphenoxy)methyl]oxirane is unique due to the presence of the cyclopropyl group and phenoxy moiety. These structural features impart distinct steric and electronic properties, influencing its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(3-cyclopropyloxyphenoxy)methyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-2-10(13-7-12-8-14-12)6-11(3-1)15-9-4-5-9/h1-3,6,9,12H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVNVPJHTVLVVEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2)OCC3CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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